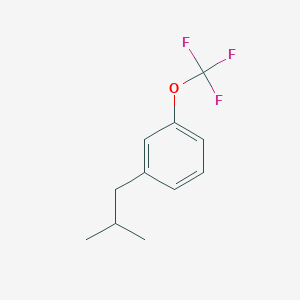

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C11H13F3O/c1-8(2)6-9-4-3-5-10(7-9)15-11(12,13)14/h3-5,7-8H,6H2,1-2H3 |

InChI Key |

AFWVAQIIJPBXSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of m-isobutyl trifluoromethoxybenzene

An In-depth Technical Guide to the Chemical Structure of m-Isobutyl Trifluoromethoxybenzene

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the chemical structure, properties, and synthetic rationale for m-isobutyl trifluoromethoxybenzene (1-isobutyl-3-(trifluoromethoxy)benzene). As a compound that is not extensively documented in current literature, this document constructs a detailed profile by analyzing its constituent functional groups—the isobutyl moiety and the trifluoromethoxy group—within the framework of a meta-substituted aromatic system. We will explore its predicted physicochemical properties, propose a logical and robust multi-step synthesis, detail its expected spectroscopic signature for structural verification, and discuss its potential applications, particularly in the fields of medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel fluorinated aromatic compounds.

Introduction and Structural Elucidation

m-Isobutyl trifluoromethoxybenzene is an aromatic compound characterized by a benzene ring substituted with an isobutyl group and a trifluoromethoxy group at the 1 and 3 positions, respectively. The strategic combination of these two moieties suggests a molecule with unique properties. The trifluoromethoxy (-OCF₃) group is a well-established bioisostere for other functional groups and is known to enhance metabolic stability and lipophilicity in drug candidates.[1][2] The isobutyl group is a simple alkyl substituent, famously a key structural feature of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[3] The meta-substitution pattern dictates the spatial relationship between these groups, which is critical for its interaction with biological targets and its overall chemical behavior.

IUPAC Name: 1-isobutyl-3-(trifluoromethoxy)benzene

Chemical Structure:

(Note: Image is a representation of the described structure.)

Predicted Physicochemical and Structural Properties

The properties of m-isobutyl trifluoromethoxybenzene can be predicted by examining its constituent parts and comparing them to known analogs like isobutylbenzene and trifluoromethoxybenzene.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₁H₁₃F₃O | Derived from structural components. |

| Molecular Weight | 234.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Based on analogs like isobutylbenzene.[4] |

| Boiling Point | ~190-210 °C | Estimated to be higher than isobutylbenzene (170 °C) and trifluoromethoxybenzene (102 °C) due to increased molecular weight and polarity.[5] |

| Density | ~1.05 g/mL | Expected to be intermediate between isobutylbenzene (0.853 g/mL) and trifluoromethoxybenzene (1.226 g/mL).[5][6] |

| Solubility | Insoluble in water; soluble in organic solvents. | Typical for aromatic hydrocarbons with nonpolar and moderately polar groups.[7] |

| Lipophilicity (LogP) | > 4.5 | The isobutyl group is lipophilic, and the -OCF₃ group is highly lipophilic (Hansch-Leo π value of +1.04), suggesting high overall lipophilicity.[2][8] |

Structural Analysis

-

Isobutyl Group (–CH₂CH(CH₃)₂): This branched alkyl group is an electron-donating substituent through an inductive effect. In electrophilic aromatic substitution (EAS), it acts as a weak activator and is an ortho, para-director.[9][10] Its steric bulk can influence reaction regioselectivity, often favoring substitution at the less hindered para position.[9]

-

Trifluoromethoxy Group (–OCF₃): This group presents a fascinating electronic dichotomy. The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards EAS.[11][12] However, the oxygen's lone pairs can donate electron density to the ring via resonance (+M). While the inductive effect dominates, making the group deactivating overall, the resonance effect directs incoming electrophiles to the ortho and para positions.[8][13] It is exceptionally stable towards metabolic degradation, a highly desirable trait in drug design.[2]

Proposed Synthetic Pathways

The synthesis of m-isobutyl trifluoromethoxybenzene is challenging because both the isobutyl and trifluoromethoxy groups are ortho, para-directors. A direct two-step electrophilic substitution on benzene would not yield the desired meta-product. Therefore, a multi-step approach involving a "polarity reversal" strategy is required, where a substituent's directing effect is changed through chemical transformation.[14][15]

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule to key intermediates that can be synthesized through regioselective reactions.

Caption: Retrosynthetic analysis for m-isobutyl trifluoromethoxybenzene.

Proposed Forward Synthesis Workflow

The most viable pathway involves installing a meta-directing group first, performing a subsequent meta-substitution, and then transforming the original group to achieve the final structure.

Caption: Proposed multi-step synthesis of m-isobutyl trifluoromethoxybenzene.

Detailed Experimental Protocol (Proposed)

Step 1: Friedel-Crafts Acylation of Benzene

-

Reaction: Benzene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form isobutyrophenone.

-

Causality: An acylation is chosen over a direct alkylation to prevent polyalkylation and carbocation rearrangements. The resulting ketone is a deactivating, meta-directing group, which is crucial for the next step.[9][16]

Step 2: Nitration of Isobutyrophenone

-

Reaction: Isobutyrophenone is treated with a nitrating mixture (concentrated HNO₃ and H₂SO₄) at low temperature.

-

Causality: The acyl group deactivates the ring and directs the incoming electrophile (NO₂⁺) to the meta position, yielding m-nitro isobutyrophenone with high regioselectivity.[17]

Step 3: Reduction of the Nitro Group

-

Reaction: The nitro group of m-nitro isobutyrophenone is reduced to an amino group using standard conditions, such as iron powder in acidic medium (Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).

-

Causality: This reduction forms m-amino isobutyrophenone. The amino group will be the precursor to the trifluoromethoxy group.

Step 4: Reduction of the Ketone

-

Reaction: The carbonyl group of m-amino isobutyrophenone is reduced to a methylene group (–CH₂–) via a Wolff-Kishner (N₂H₄, KOH, heat) or Clemmensen (Zn(Hg), HCl) reduction.

-

Causality: This step converts the acyl group into the final isobutyl group, yielding m-isobutylaniline. This transformation is a key part of the "polarity reversal" strategy.[6][18]

Step 5: Conversion of the Amino Group to a Trifluoromethoxy Group

-

Reaction: This is a challenging but feasible transformation. A common route involves converting the aniline to the corresponding phenol via a diazonium salt intermediate (Sandmeyer reaction). The resulting m-isobutylphenol can then be converted to the trifluoromethyl ether.

-

Causality: Direct conversion of an amino group is difficult. The phenol intermediate provides a more reliable substrate for trifluoromethoxylation, which can be achieved using various modern reagents or harsher classical methods (e.g., reacting the phenoxide with CCl₄ followed by HF).[19]

Predicted Spectroscopic Signature for Structural Verification

Confirmation of the structure would rely on a combination of spectroscopic techniques. The following data are predicted for m-isobutyl trifluoromethoxybenzene.

| Technique | Predicted Features |

| ¹H NMR | Aromatic Region (δ 7.0-7.4 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.[20] Aliphatic Region: A doublet at ~2.5 ppm (2H, Ar-CH₂ -), a multiplet at ~1.9 ppm (1H, -CH₂-CH -), and a doublet at ~0.9 ppm (6H, -CH(CH₃ )₂). |

| ¹³C NMR | Aromatic Region (δ 115-160 ppm): Six distinct signals expected. Two quaternary carbons (C-OCF₃ and C-isobutyl) and four CH carbons. The carbon attached to the -OCF₃ group will likely show coupling to fluorine (quartet). Aliphatic Region (δ 20-45 ppm): Three signals corresponding to the isobutyl group carbons (-C H₂, -C H, -C H₃). |

| ¹⁹F NMR | A singlet peak is expected around δ -58 to -60 ppm, characteristic of an aryl-OCF₃ group. |

| IR (cm⁻¹) | ~2870-2960: Aliphatic C-H stretching. ~3030: Aromatic C-H stretching. ~1450-1600: Aromatic C=C stretching. ~1100-1280: Strong, broad absorptions for C-F and C-O-C stretching of the trifluoromethoxy group. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 234. Key Fragments: m/z = 177 ([M-C₄H₉]⁺, loss of isobutyl group), m/z = 57 ([C₄H₉]⁺, isobutyl cation). |

Potential Applications and Scientific Rationale

The unique combination of the isobutyl and trifluoromethoxy groups suggests significant potential in several areas of chemical research, particularly in drug discovery.

Caption: Relationship between structural features and potential applications.

-

Medicinal Chemistry: The trifluoromethoxy group is often called a "super-halogen" or a lipophilic bioisostere of a methoxy group.[2] Its inclusion can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, making it a valuable substituent for developing Central Nervous System (CNS) active drugs.[1] Its high metabolic stability can increase a drug's half-life.[2] The isobutylphenyl scaffold is central to ibuprofen and other profen drugs, suggesting that this novel compound could serve as a starting point for new anti-inflammatory agents with improved pharmacokinetic profiles.[5]

-

Agrochemicals: Many modern pesticides and herbicides incorporate fluorinated groups to enhance their efficacy and environmental persistence.[2] The properties of m-isobutyl trifluoromethoxybenzene make it a candidate for investigation in this field.

-

Materials Science: The unique electronic properties and stability of fluorinated aromatic compounds make them suitable for applications in designing polymers, liquid crystals, and other functional materials.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis of isobutylbenzene from benzene. The Science Snail. [Link]

-

Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Preprints.org. [Link]

-

Isobutylbenzene. Grokipedia. [Link]

-

Synthesis of isobutylbenzene. PrepChem.com. [Link]

-

Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

-

What is Iso Butyl Benzene used for?. Vinati Organics Limited. [Link]

-

Spectroscopy of substituted benzene molecules. ResearchGate. [Link]

- Preparation process of novel catalyst for isobutylbenzene synthesis process.

-

Strategies for Synthesizing Disubstituted Benzenes. OpenOChem Learn. [Link]

-

Propose a synthesis for isobutylbenzene that avoids the problems of direct Friedel-Crafts alkylation. brainly.com. [Link]

-

Isobutylbenzene. Wikipedia. [Link]

-

Trifluoromethoxy group. Grokipedia. [Link]

-

meta-Disubstituted Benzenes Definition. Fiveable. [Link]

-

Isobutylbenzene. Solubility of Things. [Link]

-

Synthesis of Benzene Derivatives (2) – Polarity Reversal. Master Organic Chemistry. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Modular Access to meta-Substituted Benzenes via Mo-Catalyzed Intermolecular Deoxygenative Benzene Formation. Journal of the American Chemical Society. [Link]

-

Synthesis of Aromatic Compounds From Benzene. Chemistry Steps. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Directing Effects. Cognito. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. What is Iso Butyl Benzene used for? - Vinati Organics Limited. [vinatiorganics.com]

- 4. Isobutylbenzene - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Isobutylbenzene | 538-93-2 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. All Categories - The Science Snail [sciencesnail.com]

- 10. cognitoedu.org [cognitoedu.org]

- 11. nbinno.com [nbinno.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Strategies for Synthesizing Disubstituted Benzenes | OpenOChem Learn [learn.openochem.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. brainly.com [brainly.com]

- 17. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]

- 18. Isobutylbenzene synthesis - chemicalbook [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. fiveable.me [fiveable.me]

1-isobutyl-3-(trifluoromethoxy)benzene molecular weight and formula

An In-depth Technical Guide to 1-Isobutyl-3-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 1-isobutyl-3-(trifluoromethoxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule combines the lipophilic character of an isobutyl group with the unique electronic properties conferred by a trifluoromethoxy group.

Molecular Structure and Properties

The molecular structure of 1-isobutyl-3-(trifluoromethoxy)benzene consists of a benzene ring substituted with an isobutyl group at the first position and a trifluoromethoxy group at the third position.

Molecular Formula and Weight:

Based on its chemical structure, the molecular formula and weight have been determined as follows:

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₃O |

| Molecular Weight | 234.21 g/mol |

Key Structural Features and Their Influence:

-

Benzene Ring: The aromatic core provides a rigid scaffold for the appended functional groups.

-

Isobutyl Group (-CH₂CH(CH₃)₂): This alkyl group significantly increases the lipophilicity of the molecule. This property can enhance its ability to cross biological membranes, a crucial factor in drug design.

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a powerful modulator of physicochemical and biological properties in medicinal chemistry.[1] It is highly electronegative and metabolically stable.[1] Its presence can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

Synthesis and Methodology

Hypothetical Synthetic Pathway:

A feasible approach would involve the coupling of a suitable isobutyl-substituted benzene derivative with a source of the trifluoromethoxy group. One possible route could start from 3-isobutylaniline.

Step-by-Step Protocol:

-

Diazotization of 3-isobutylaniline: 3-isobutylaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Hydroxylation: The diazonium salt is then carefully hydrolyzed by warming the solution to yield 3-isobutylphenol.

-

Trifluoromethoxylation: The resulting 3-isobutylphenol can be converted to 1-isobutyl-3-(trifluoromethoxy)benzene. This transformation can be challenging, but methods for the trifluoromethoxylation of phenols have been developed. One approach involves the reaction with a trifluoromethylating agent, such as trifluoromethyl triflate (Tf₂O) or other electrophilic trifluoromethyl sources, followed by a rearrangement, or more directly with reagents designed for trifluoromethoxylation.

Experimental Workflow Diagram:

Sources

Engineering Metabolic Resilience: The Physical Organic Chemistry of Meta-Substituted Trifluoromethoxy Benzenes in Drug Discovery

Executive Summary

Hepatic clearance remains one of the most formidable hurdles in small-molecule drug development. While traditional medicinal chemistry often relies on pure alkyl or perfluoroalkyl substitutions to block metabolic hotspots, the trifluoromethoxy (

The Physical Organic Chemistry of the Group

The

Unlike the traditional methoxy (

Mechanistic Rationale: Why the Meta Position?

The spatial orientation of the

-

Electronic Deactivation : CYP-mediated arene hydroxylation is initiated by the electrophilic attack of a high-valent iron-oxo species (

) on the arene -

Orthogonal Steric Shielding : To minimize steric repulsion and maximize hyperconjugation (the generalized anomeric effect), the

group adopts a conformation that is orthogonal to the benzene ring plane[4]. This sweeping steric bulk physically obstructs the arene from achieving the necessary geometry within the CYP active site. -

Evasion of Reactive Metabolites : Para-substituted benzenes are prone to forming toxic quinone methides or reactive epoxides post-oxidation. A meta-substitution directs any residual metabolism away from these toxicological liabilities.

Logical pathway of CYP450 arene hydroxylation and its blockade by meta-OCF3 substitution.

Quantitative Impact on Metabolic Stability

The strategic replacement of metabolically labile groups with a meta-trifluoromethoxy group yields quantifiable improvements in pharmacokinetic parameters.

Table 1: Comparative Physicochemical and Metabolic Profiles

| Substituent on Benzene | Hansch | Electronic Effect ( | Primary CYP Liability | Typical |

| -H | 0.00 | 0.00 | Arene Hydroxylation | Variable |

| -CH | 0.56 | -0.07 | Aliphatic Oxidation | < 15 |

| -OCH | -0.02 | +0.12 | O-demethylation | < 10 |

| -CF | 0.88 | +0.43 | None | > 60 |

| meta-OCF | 1.04 | +0.38 | None (Blocked) | > 120 |

(Data synthesized from standard medicinal chemistry benchmarks and matched molecular pair analyses[1][2][5]).

Case Studies in Applied Drug Discovery

-

Apelin Receptor Antagonists: In the optimization of Apelin receptor antagonists for ovarian cancer, replacing an electron-donating methoxy group with a trifluoromethoxy substituent successfully suppressed aromatic oxidation and O-demethylation. This single modification vastly extended the half-life and improved systemic exposure without abolishing target affinity[6].

-

Resveratrol Derivatives: A study investigating anti-aging agents demonstrated that incorporating a meta-trifluoromethoxy group into a resveratrol scaffold significantly enhanced cellular accumulation and metabolic stability against hepatic enzymes compared to the parent poly-phenolic structure[7].

Self-Validating Experimental Protocol: HLM Stability Assay

To empirically validate the metabolic resilience of meta-

Step-by-Step Methodology

-

Matrix Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice and dilute to a final assay concentration of 0.5 mg/mL protein.

-

Compound Spiking : Add the meta-

test compound to achieve a final concentration of 1-

Self-Validation: Include Dextromethorphan as a high-clearance positive control. If the control does not degrade, the HLM batch is enzymatically dead, and the assay is invalid[2].

-

-

Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (final NADPH concentration 1 mM).

-

Causality: NADPH is the obligate electron donor for CYP450 reductase. Without it, the heme center cannot reduce molecular oxygen to generate the reactive

species, making this step the definitive "on-switch" for metabolism[3].

-

-

Time-Course Sampling : At

and-

Self-Validation: The

point serves as the 100% recovery baseline, accounting for any non-specific binding to the assay plate.

-

-

Enzymatic Quenching : Immediately dispense the aliquot into 150

L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).-

Causality: Acetonitrile acts as a chaotropic agent, instantly precipitating microsomal proteins, destroying the CYP tertiary structure, and releasing any protein-bound drug.

-

-

Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

-

Data Processing : Plot the natural log of the remaining compound area ratio vs. time. The slope (

) yields the half-life (

Step-by-step self-validating workflow for in vitro Human Liver Microsome (HLM) stability assays.

Conclusion

The strategic installation of a meta-trifluoromethoxy group is a highly sophisticated tactic in modern medicinal chemistry. By leveraging its unique physical organic properties—extreme electronegativity, orthogonal steric bulk, and robust C-F bond strength—drug developers can systematically deactivate aromatic rings toward CYP450 oxidation. This approach effectively circumvents the lipophilic penalties and target-binding disruptions often associated with pure alkyl or perfluoroalkyl substitutions, paving the way for highly resilient, bioavailable therapeutics.

References[3] Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv

Source: chemrxiv.org URL:[7] Title: Discovery of a 4-Hydroxy-3′-Trifluoromethoxy-Substituted Resveratrol Derivative as an Anti-Aging Agent - PMC Source: nih.gov URL:[2] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: nih.gov URL:[5] Title: A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem Source: benchchem.com URL:[1] Title: (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate Source: researchgate.net URL:[6] Title: Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists with Improved In Vivo Exposure and Efficacy in Ovarian Cancer | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[4] Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals Source: beilstein-journals.org URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a 4-Hydroxy-3′-Trifluoromethoxy-Substituted Resveratrol Derivative as an Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Next Generation of Scaffolds: A Technical Guide to the Bioisosteric Applications of 3-Trifluoromethoxy Isobutylbenzene in Drug Design

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, the strategic modification of molecular scaffolds is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, remains a cornerstone of modern medicinal chemistry. This guide introduces 3-trifluoromethoxy isobutylbenzene as a novel, yet-to-be-exploited scaffold for drug design. We will dissect the scientific rationale for its application, building upon the well-established bioisosteric benefits of the trifluoromethoxy group and the foundational structure of isobutylbenzene, a key precursor to the widely-used NSAID, ibuprofen. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing a theoretical framework, a proposed synthetic pathway, and a roadmap for the experimental validation of this promising new molecular entity.

The Imperative of Bioisosterism in Modern Drug Discovery

The journey from a lead compound to a marketable drug is fraught with challenges, including suboptimal efficacy, unforeseen toxicity, and poor pharmacokinetic properties such as rapid metabolism. Bioisosterism is a powerful strategy to address these hurdles by subtly modifying a molecule to enhance its desirable characteristics without drastically altering its interaction with the biological target.[1][2] The core principle is to replace a functional group with another that mimics its size, shape, and electronic distribution, thereby preserving its biological activity while potentially improving its drug-like qualities.[2]

This approach can be broadly categorized into classical and non-classical bioisosteres. Classical bioisosteres involve the substitution of atoms or groups with the same valency, while non-classical bioisosteres are structurally distinct but elicit a similar biological response. The strategic application of bioisosterism has led to the development of numerous successful drugs with improved therapeutic windows.[1]

The Trifluoromethoxy Group: A "Super-Halogen" in Medicinal Chemistry

The trifluoromethoxy (-OCF3) group has emerged as a valuable bioisostere in contemporary drug design, often referred to as a "super-halogen" or "pseudohalogen" due to its unique electronic properties.[3] Its incorporation into a molecular scaffold can confer several significant advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This can significantly reduce the rate of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[3]

-

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04. This property can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

-

Modulation of Physicochemical Properties: The potent electron-withdrawing nature of the -OCF3 group can influence the pKa of nearby functional groups, altering a compound's ionization state and, consequently, its solubility and target-binding interactions.

The strategic replacement of a metabolically labile methoxy group or a hydrogen atom with a trifluoromethoxy group is a well-established tactic for optimizing lead compounds.[3][4]

Isobutylbenzene: A Foundational Scaffold

Isobutylbenzene is a simple aromatic hydrocarbon that serves as a crucial starting material in the industrial synthesis of ibuprofen, one of the most successful non-steroidal anti-inflammatory drugs (NSAIDs) in history. Its basic structure, a benzene ring attached to an isobutyl group, provides a versatile and well-understood foundation for chemical modification.

A Novel Proposition: 3-Trifluoromethoxy Isobutylbenzene as a Bioisosteric Scaffold

We propose the strategic bioisosteric replacement of a hydrogen atom at the meta-position of the isobutylbenzene ring with a trifluoromethoxy group to create the novel scaffold: 3-trifluoromethoxy isobutylbenzene .

This proposed molecule represents a logical evolution of the isobutylbenzene core, designed to leverage the advantageous properties of the trifluoromethoxy group. The rationale for this specific substitution is multifaceted:

-

Blocking Metabolic Hotspots: Aromatic rings are often susceptible to oxidative metabolism. The introduction of a metabolically robust -OCF3 group can shield the ring from enzymatic attack, potentially leading to a more favorable pharmacokinetic profile compared to derivatives of isobutylbenzene itself.

-

Fine-Tuning Lipophilicity: The addition of the highly lipophilic -OCF3 group would significantly increase the overall lipophilicity of the isobutylbenzene scaffold. This can be strategically employed in drug design to enhance membrane permeability.

-

Exploring New Chemical Space: The introduction of the -OCF3 group creates a novel molecular entity, opening up new avenues for intellectual property and the development of next-generation therapeutics that build upon the structural heritage of isobutylbenzene.

The following diagram illustrates the conceptual leap from the foundational isobutylbenzene to the proposed novel scaffold.

Caption: Conceptual workflow for the generation of the novel 3-trifluoromethoxy isobutylbenzene scaffold.

Proposed Synthesis and Experimental Validation

The successful application of 3-trifluoromethoxy isobutylbenzene in drug design hinges on its accessible synthesis and the empirical validation of its properties.

Proposed Synthetic Route

A plausible synthetic route to 3-trifluoromethoxy isobutylbenzene can be envisioned starting from commercially available 3-aminophenol. The following multi-step synthesis is proposed:

Caption: Proposed multi-step synthesis of 3-trifluoromethoxy isobutylbenzene.

Experimental Protocol: Synthesis of 3-Trifluoromethoxy Isobutylbenzene

-

Diazotization of 3-Aminophenol: Dissolve 3-aminophenol in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: Add a solution of potassium iodide (KI) to the diazonium salt solution and allow the reaction to warm to room temperature. Extract the resulting 3-iodophenol.

-

Trifluoromethylation: In a suitable solvent such as DMF, react 3-iodophenol with a trifluoromethylating agent, such as copper(I) trifluoromethylthiolate, under an inert atmosphere.

-

Suzuki Coupling: Couple the resulting 3-iodo-trifluoromethoxybenzene with isobutylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/water).

-

Purification: Purify the final product, 3-trifluoromethoxy isobutylbenzene, using column chromatography.

Experimental Validation of Physicochemical and Pharmacokinetic Properties

To validate the utility of 3-trifluoromethoxy isobutylbenzene as a drug design scaffold, a series of in vitro experiments are recommended.

Table 1: Proposed Experimental Validation Plan

| Parameter | Experimental Assay | Rationale | Expected Outcome vs. Isobutylbenzene |

| Metabolic Stability | In vitro microsomal stability assay | To assess the rate of metabolism by liver enzymes. | Increased half-life (t1/2) |

| Lipophilicity | LogP/LogD determination (e.g., shake-flask method or HPLC) | To quantify the compound's lipophilicity. | Increased LogP value |

| Aqueous Solubility | Thermodynamic or kinetic solubility assay | To determine the solubility in aqueous media. | Potentially decreased |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | To measure the extent of binding to plasma proteins. | Potentially increased |

| CYP Inhibition | Cytochrome P450 inhibition assay | To assess the potential for drug-drug interactions. | To be determined |

Experimental Protocol: In Vitro Microsomal Stability Assay

-

Preparation: Prepare a solution of 3-trifluoromethoxy isobutylbenzene in a suitable organic solvent (e.g., DMSO) and dilute it with buffer.

-

Incubation: Add the test compound to a suspension of liver microsomes (human, rat, or mouse) and pre-warm to 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Data Interpretation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Future Perspectives and Conclusion

The exploration of novel molecular scaffolds is a critical endeavor in the quest for safer and more effective medicines. 3-Trifluoromethoxy isobutylbenzene stands as a promising, yet unexplored, platform for drug discovery. Its rational design, based on the established principles of bioisosterism and the known benefits of the trifluoromethoxy group, provides a strong impetus for its synthesis and evaluation.

This guide has laid out a comprehensive theoretical framework, a plausible synthetic route, and a clear path for experimental validation. We encourage the research community to investigate the potential of this novel scaffold. The insights gained from such studies could pave the way for the development of new chemical entities with superior drug-like properties, ultimately benefiting patients in need of improved therapeutic options.

References

-

Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO. Retrieved February 27, 2026, from [Link]

-

Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Retrieved February 27, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved February 27, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved February 27, 2026, from [Link]

-

Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved February 27, 2026, from [Link]

-

Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 27, 2026, from [Link]

-

The Critical Role of Isobutylbenzene in Modern Pharmaceutical Manufacturing. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]

Sources

A Guide to the Hazard Assessment and Safe Handling of 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene

Introduction: A Compound of Emerging Interest

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene represents a unique chemical scaffold, integrating the lipophilic isobutyl group with the electron-withdrawing trifluoromethoxy substituent on a benzene ring. Such structures are of significant interest in medicinal chemistry and materials science, where fine-tuning of steric and electronic properties is paramount. The absence of a dedicated Safety Data Sheet necessitates a proactive and scientifically grounded approach to its handling. This guide elucidates the anticipated hazard profile of the title compound by dissecting the known risks associated with its structural analogues, thereby establishing a comprehensive safety protocol.

The core principle of this assessment rests on chemical analogy. The primary hazards are anticipated to be driven by the benzene core, modified by its substituents. The trifluoromethoxy group is known to impart specific reactivity and thermal decomposition risks, while the isobutyl group will primarily influence physical properties such as volatility and lipophilicity.

Predicted Hazard Profile and Classification

The hazard profile is extrapolated from data on (trifluoromethoxy)benzene and substituted benzenes.[1][2][3][4]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor (or H226: Flammable liquid and vapor) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |

| Chronic Aquatic Toxicity | Category 2 or 3 | H411 or H412: Toxic or Harmful to aquatic life with long lasting effects |

Causality Behind Classification:

-

Flammability: The benzene core and the isobutyl group contribute to the flammability. While (trifluoromethoxy)benzene has a flash point of 12°C, the larger isobutyl group on the target molecule may slightly increase it, but it is expected to remain in the flammable range.[1] Precautionary measures against static discharge and ignition sources are critical.[3][5]

-

Irritation: Aromatic compounds are frequently skin and eye irritants.[5][6] The trifluoromethoxy group can exacerbate this, and therefore, direct contact with skin and eyes must be avoided.[1][3]

-

Respiratory Irritation: The vapors of volatile organic compounds can irritate the respiratory tract.[1][6] Work in a well-ventilated area, preferably a chemical fume hood, is mandatory.

-

Aspiration Hazard: As a low-viscosity hydrocarbon derivative, if the liquid is swallowed and then vomited, it can be aspirated into the lungs, potentially causing a serious, and possibly fatal, chemical pneumonitis.[5]

-

Chronic Effects: While data is absent for the specific molecule, the benzene core is a known human carcinogen and can cause organ damage through prolonged or repeated exposure.[7][8] Although substitution can alter metabolic pathways, a conservative approach assuming potential for long-term toxicity is warranted.

Physical and Chemical Property Estimation

The properties below are estimated based on the known values for (trifluoromethoxy)benzene and isobutylbenzene to provide a working profile for experimental planning.

| Property | Estimated Value/Range | Rationale and References |

| Molecular Formula | C11H13F3O | Derived from structure |

| Molecular Weight | 218.22 g/mol | Derived from structure |

| Appearance | Clear, colorless liquid | Typical for similar aromatic ethers[1] |

| Boiling Point | ~180-200 °C | Higher than (trifluoromethoxy)benzene (102°C) and isobutylbenzene (172°C) due to increased molecular weight.[1][9] |

| Density | ~1.1 - 1.2 g/mL | Similar to (trifluoromethoxy)benzene (1.226 g/mL), slightly lowered by the less dense isobutyl group.[1] |

| Vapor Pressure | Lower than (trifluoromethoxy)benzene | The higher boiling point suggests lower volatility at room temperature. |

| Solubility | Insoluble in water; Soluble in organic solvents | Typical for substituted benzenes. |

| Flash Point | ~50-60 °C | Estimated to be higher than (trifluoromethoxy)benzene (12°C) due to the larger alkyl chain.[1] |

Safe Handling and Engineering Controls

A multi-layered approach to safety is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to maintain airborne concentrations below any potential exposure limits.

-

Ignition Source Control: The work area must be free of open flames, hot plates, and other potential ignition sources. Use only explosion-proof equipment (e.g., stirrers, vacuum pumps) and ensure all equipment is properly grounded to prevent static discharge.[2][3]

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves. Based on data for similar aromatic compounds, fluoro-rubber (FKM) or nitrile gloves of sufficient thickness (e.g., ≥0.4 mm) should be used. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][6]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fastened. Additional protective clothing may be required for larger-scale operations.

-

Respiratory Protection: Respiratory protection is generally not required when working in a functional fume hood. If engineering controls are not sufficient, a respirator with an organic vapor cartridge may be necessary, following a full respiratory protection program.[1]

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

Caption: A stepwise workflow for the safe handling of the compound.

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release and Fire-Fighting

Spill Response Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition Sources: Remove all sources of ignition.[1]

-

Containment: For small spills, absorb with a non-combustible, inert material such as sand, dry lime, or soda ash.[1]

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1] Water may be ineffective for extinguishment but can be used to cool fire-exposed containers.[3]

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[3] Containers may explode when heated.[3] Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Emergency Response Logic

Caption: A decision tree for immediate actions during an emergency.

Stability and Reactivity

-

Reactivity: No specific data is available, but it is not expected to be highly reactive under normal conditions.

-

Chemical Stability: The compound is expected to be stable at room temperature in a closed container under normal storage and handling conditions.[1]

-

Conditions to Avoid: Avoid heat, sparks, open flames, and other ignition sources.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[1]

Toxicological and Ecological Information

-

Toxicological Data: No specific LD50 or LC50 data is available for 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene.[1] Toxicological effects are inferred from its components. Acute exposure may cause central nervous system depression.[1] Chronic exposure risks are associated with the benzene core, which is a known carcinogen and can cause damage to the blood-forming organs.[5][8]

-

Ecological Information: The compound is expected to be persistent in the environment and harmful to aquatic life. Do not allow it to enter drains or waterways.[10] Its benzene-based structure suggests potential for bioaccumulation.

Disposal Considerations

Waste material must be disposed of as hazardous waste.[3] Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of it via household waste or into the sewer system. Empty containers may retain product residue and can be dangerous.[1]

Conclusion

While 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene is a compound with no readily available, dedicated SDS, a robust safety framework can be constructed through a critical analysis of its structural components. The dominant hazards are its flammability and its potential as a skin, eye, and respiratory irritant. Prudent laboratory practice, founded on the consistent use of engineering controls, appropriate PPE, and a clear understanding of emergency procedures, is essential for its safe manipulation. This guide provides the foundational knowledge for researchers to develop a comprehensive, site-specific risk assessment to ensure the well-being of laboratory personnel and the protection of the environment.

References

- Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Cole-Parmer.

- Safety Data Sheet: Benzene. Carl ROTH.

- SAFETY DATA SHEET - (Trifluoromethoxy)benzene. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Benzene-1,2,3-triol. Apollo Scientific.

- Safety Data Sheet - 2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene. Aaronchem.

- Safety Data Sheet - Benzene. Chevron Phillips Chemical.

- (Trifluoromethoxy)benzene | C7H5F3O | CID 68010. PubChem.

- Toxicological Profile for Benzene. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

- Benzene, (2-methylpropyl)-. NIST Chemistry WebBook.

- Benzene: toxicological overview. GOV.UK.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. carlroth.com [carlroth.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cpchem.com [cpchem.com]

- 6. aaronchem.com [aaronchem.com]

- 7. Benzene | Toxicological Profile | ATSDR [wwwn.cdc.gov]

- 8. gov.uk [gov.uk]

- 9. Benzene, (2-methylpropyl)- [webbook.nist.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene

Abstract: This document provides a detailed guide for the synthesis of 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene, a compound of interest for researchers in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group is a crucial substituent in modern drug development, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide presents two robust, field-proven synthetic strategies, complete with step-by-step protocols, mechanistic insights, and data tables. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The target molecule, 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene, incorporates two key structural motifs on a meta-substituted aromatic core: an isobutyl group and a trifluoromethoxy group. The strategic design of its synthesis hinges on the sequential introduction of these groups. Two primary retrosynthetic disconnections are considered the most logical and efficient:

-

Strategy I: An organometallic coupling approach, which involves attaching the isobutyl side chain to a pre-existing trifluoromethoxy-functionalized benzene ring. This route leverages the commercial availability of key intermediates.

-

Strategy II: A late-stage trifluoromethoxylation approach, where the -OCF3 group is installed onto an isobutyl-substituted phenolic precursor. This strategy is valuable when building a library of analogues from a common alkyl-phenol intermediate.

The choice between these strategies may depend on factors such as starting material availability, cost, and the specific equipment available in the laboratory.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: Grignard-based Alkylation of a Trifluoromethoxybenzene Core

This strategy is predicated on a robust and well-established organometallic transformation: the Grignard reaction.[2][3] We begin with the commercially available 1-bromo-3-(trifluoromethoxy)benzene[4] and construct the isobutyl side chain in a two-step sequence involving nucleophilic addition to an aldehyde followed by deoxygenation.

Caption: Workflow for the Grignard-based synthesis route.

Protocol I: Detailed Experimental Procedure

Step 1: Formation of [3-(Trifluoromethoxy)phenyl]magnesium bromide

-

Rationale: The Grignard reagent is a powerful carbon nucleophile formed by the reaction of an organohalide with magnesium metal.[3] Anhydrous conditions are critical as the reagent reacts readily with protic solvents like water.[2] A small crystal of iodine is often used to activate the magnesium surface.[2]

-

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).

-

Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq.)[4] in anhydrous diethyl ether or THF.

-

Add a small portion (~5-10%) of the aryl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be required.[5]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark gray or brown solution is used directly in the next step.

-

Step 2: Nucleophilic Addition to Isobutyraldehyde

-

Rationale: The highly nucleophilic Grignard reagent will attack the electrophilic carbonyl carbon of isobutyraldehyde. The reaction is performed at low temperature (-78 °C) to minimize side reactions, such as enolization of the aldehyde or competing Wurtz-type coupling.[6]

-

Procedure:

-

Cool a solution of isobutyraldehyde (1.1 eq.) in anhydrous diethyl ether or THF to -78 °C (dry ice/acetone bath) in a separate flask under a nitrogen atmosphere.

-

Slowly transfer the prepared Grignard reagent solution from Step 1 into the cold aldehyde solution via cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-[3-(trifluoromethoxy)phenyl]-2-methylpropan-1-ol.

-

Step 3: Reductive Deoxygenation of the Secondary Alcohol

-

Rationale: The final step involves the removal of the benzylic hydroxyl group. Catalytic hydrogenation over palladium on carbon (Pd/C) is an effective method for the hydrogenolysis of benzylic alcohols, providing a clean reduction to the desired alkane.

-

Procedure:

-

Dissolve the crude alcohol from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

-

Add 5-10 mol% of palladium on carbon (10 wt. % Pd).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluting with hexanes/ethyl acetate) to afford the pure 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene.

-

Data Summary Table: Strategy I

| Step | Key Reagents | Molar Eq. | Temp. (°C) | Time (h) | Typical Yield |

| 1 | 1-Bromo-3-(trifluoromethoxy)benzene, Mg | 1.0, 1.2 | RT to 40 | 2-3 | >90% (in situ) |

| 2 | Grignard Reagent, Isobutyraldehyde | 1.0, 1.1 | -78 to RT | 3-5 | 75-85% |

| 3 | Secondary Alcohol, H₂, Pd/C | 1.0, excess | RT | 12-24 | 80-90% |

Synthetic Strategy II: Late-Stage Trifluoromethoxylation

This alternative route installs the trifluoromethoxy group onto a 3-isobutylphenol precursor. This approach is particularly useful for analogue synthesis, allowing for the diversification of various phenols from a common intermediate. Modern methods often employ copper-catalyzed reactions for this transformation, which offer milder conditions compared to older protocols.

Caption: Workflow for the trifluoromethoxylation route.

Protocol II: Detailed Experimental Procedure

-

Rationale: The direct conversion of phenols to aryl trifluoromethyl ethers is a challenging but highly valuable transformation. Copper-catalyzed methods have emerged as a powerful tool. The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with a trifluoromethoxylation agent. Reagents capable of delivering an "OCF3" moiety, often in conjunction with a copper catalyst, are required.

-

Note: The synthesis of 3-isobutylphenol, if not commercially available, can be achieved from isobutylbenzene via sulfonation followed by alkali fusion, or from 3-bromoisobutylbenzene via lithium-halogen exchange and subsequent borylation and oxidation.

-

Representative Procedure (Conceptual):

-

To a reaction vessel, add 3-isobutylphenol (1.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20-40 mol%).

-

Add a base (e.g., Cs2CO3, 2.0 eq.) and a solvent such as DMF or NMP.

-

Add a trifluoromethoxylation reagent system. This can be a combination of a trifluoromethyl source like TMSCF3 and a fluoride source, or a direct electrophilic trifluoromethoxylation reagent.[7][8]

-

Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to 80-120 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene.

-

Data Summary Table: Strategy II

| Step | Key Reagents | Molar Eq. | Temp. (°C) | Time (h) | Typical Yield |

| 1 | 3-Isobutylphenol, Cu(I) catalyst, OCF3 source | 1.0, 0.1-0.2, 1.5-2.0 | 80-120 | 8-16 | 40-60% |

Characterization and Safety

Purification and Characterization: The final product, 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene, is a liquid at room temperature. Purification is best achieved by silica gel column chromatography using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) or by vacuum distillation. Characterization should be performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and connectivity of the aromatic and alkyl protons and carbons.

-

¹⁹F NMR: To confirm the presence and purity of the -OCF3 group (a singlet is expected).

-

GC-MS and HRMS: To confirm the molecular weight and purity of the final compound.

Safety Precautions:

-

Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be scrupulously dried, and reactions must be conducted under a dry, inert atmosphere (N2 or Ar).

-

Anhydrous Solvents: Diethyl ether and THF are extremely flammable. All heating should be done using heating mantles or oil baths; open flames are prohibited.[5]

-

Trifluoromethoxylation Reagents: Some fluorinating agents can be toxic and may release hazardous gases (e.g., HF) upon decomposition or reaction with moisture. These reactions should be performed in a well-ventilated chemical fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is properly purged and free of leaks.

References

- Patent WO2016125185A2, Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Patent US6255545B1, Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Patent JP2019104702A, Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone.

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Royal Society of Chemistry. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. [Link]

-

Innate C-H trifluoromethylation of heterocycles. National Center for Biotechnology Information. [Link]

-

3-(Trifluoromethoxy)bromobenzene chemical properties. Cheméo. [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

- Patent EP0953557B1, Method for producing bis(trifluoromethyl)benzene.

-

(Trifluoromethoxy)benzene. PubChem. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Grignard Reaction. University of Colorado Boulder. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Synthesis of 3-CF3-4-acyl-substituted quinoline derivatives via a cascade reaction of nitrosoarenes and β - Supporting Information. Royal Society of Chemistry. [Link]

-

The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Truman State University. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. MDPI. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

Patent EP1673329B1, PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. European Patent Office. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

- Patent CN103601613B, Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Center for Biotechnology Information. [Link]

-

Ullmann Reaction. Cambridge University Press. [Link]

-

Electrophilic Fluorination. Bryn Mawr College. [Link]

-

Grignard Reaction. Cambridge University Press. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Royal Society of Chemistry. [Link]

-

Synthesis of 2-methoxypropyl benzene for epitope imprinting. Defense Technical Information Center. [Link]

-

Benzene, 1-bromo-3-(trifluoromethyl)-. PubChem. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. ResearchGate. [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Center for Biotechnology Information. [Link]

Sources

- 1. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. 1-溴-3-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. JP2019104702A - Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Friedel-Crafts alkylation procedures for trifluoromethoxybenzene derivatives

Application Note: Optimized Friedel-Crafts Alkylation of Trifluoromethoxybenzene Derivatives

Executive Summary

The trifluoromethoxy (

This guide provides two distinct protocols to overcome the high activation energy barrier and regioselectivity issues inherent to TFMB:

-

Protocol A (Modern): A Green, HFIP-mediated method ideal for discovery chemistry and library synthesis.

-

Protocol B (Traditional/Scale-up): A Lewis Acid-catalyzed method optimized for cost-effective scale-up.

Mechanistic Insight & Substrate Analysis

The Paradox

Unlike methoxy groups, which strongly activate the ring, the

-

Reactivity: Significantly lower than benzene and anisole. Requires highly electrophilic species (tertiary carbocations or activated complexes).

-

Regioselectivity: The para position is favored (>95:5 p:o) due to the steric shielding of the ortho positions by the bulky

rotamer and the inductive deactivation being strongest at the ortho carbons.

Reaction Pathway Visualization

The following diagram illustrates the energy landscape and decision points for alkylating TFMB.

Figure 1: Mechanistic pathway highlighting the critical risk of polyalkylation due to product activation.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | HFIP (Hexafluoroisopropanol) or DCM | HFIP stabilizes the transition state via H-bonding network, significantly lowering activation energy for deactivated substrates [1]. |

| Catalyst | Bi(OTf)₃ or Hf(OTf)₄ | Metal triflates are moisture-tolerant and highly active Lewis acids compatible with fluorinated substrates [2]. |

| Stoichiometry | Substrate (3.0 equiv) : Electrophile (1.0 equiv) | Crucial: The product (alkyl-TFMB) is more reactive than the starting material. Excess substrate acts as a "buffer" to prevent polyalkylation. |

| Temperature | 0°C to 40°C | Start low to control exotherm; heat only if conversion stalls. High heat promotes isomerization. |

Experimental Protocols

Protocol A: HFIP-Mediated "Green" Alkylation (Recommended for Discovery)

Best for: High-value substrates, parallel synthesis, avoiding harsh Lewis acids.

Materials:

-

Trifluoromethoxybenzene (TFMB)

-

Electrophile (e.g., tert-butyl chloride or benzyl bromide)

-

Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[1]

-

Catalyst: Bismuth(III) triflate [Bi(OTf)₃] (1-5 mol%)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve TFMB (3.0 mmol, 3.0 equiv) in HFIP (2.0 mL).

-

Catalyst Addition: Add Bi(OTf)₃ (0.01 mmol, 1 mol%) to the solution. The mixture should remain clear or turn slightly yellow.

-

Electrophile Introduction: Add the alkyl halide (1.0 mmol, 1.0 equiv) dropwise over 5 minutes at room temperature.

-

Note: HFIP is a strong H-bond donor that activates the halide leaving group, often reducing the need for high catalyst loading [1].

-

-

Reaction: Cap the vial and stir at 25°C. Monitor via GC-MS or TLC (Hexane/EtOAc 9:1) at 1 hour.

-

Endpoint: Disappearance of the electrophile (not the TFMB, as it is in excess).

-

-

Quench: Dilute with Diethyl Ether (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to neutralize trace acidity.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (100% Pentane to remove excess TFMB, then 0-5% EtOAc/Pentane for product).

Self-Validation Check:

-

If conversion is <50% after 2 hours, increase temperature to 40°C.

-

If polyalkylation >10%, increase TFMB equivalents to 5.0.

Protocol B: Classical Lewis Acid Catalysis (Recommended for Scale-Up)

Best for: Large-scale production, cost-sensitive reagents.

Materials:

-

TFMB

-

Electrophile (tert-butyl chloride)

-

Catalyst: Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)[2]

-

Solvent: Dichloromethane (DCM) or Nitromethane (

)

Step-by-Step Procedure:

-

Inert Atmosphere: Purge a 3-neck round bottom flask with Nitrogen (

). -

Catalyst Slurry: Add anhydrous AlCl₃ (1.1 equiv relative to electrophile) to dry DCM (0.5 M concentration). Cool to 0°C in an ice bath.

-

Substrate Addition: Add TFMB (3.0 equiv) slowly to the catalyst slurry.

-

Observation: A color change (orange/red) indicates complex formation.

-

-

Electrophile Addition: Dissolve tert-butyl chloride (1.0 equiv) in a minimal amount of DCM and add dropwise via addition funnel over 30 minutes.

-

Why? Slow addition keeps the concentration of the active carbocation low relative to the unreacted TFMB, favoring mono-alkylation [3].

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature.

-

Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. Caution: Exothermic.

-

Workup: Extract with DCM, wash with Brine, dry over MgSO₄. Distill excess TFMB for recovery (b.p. ~102°C).

Workflow Visualization (Protocol B)

Figure 2: Operational workflow for Lewis Acid catalyzed alkylation ensuring safety and purity.

Troubleshooting & Quality Control

| Issue | Root Cause | Corrective Action |

| Low Yield | Deactivated ring prevents attack.[3] | Switch solvent to HFIP (Protocol A) or use a "Superacid" catalyst system ( |

| Polyalkylation | Product is more electron-rich than TFMB. | Mandatory: Use high dilution and >3.0 equiv of TFMB. Stop reaction at 80% conversion. |

| Isomerization | Thermodynamic rearrangement of alkyl group. | Keep temperature <25°C. Avoid prolonged reaction times. Use milder Lewis acids ( |

| Ortho-Isomer | Low steric bulk of electrophile. | Use bulkier electrophiles (t-Butyl, Cumyl). Methyl/Ethyl will give higher ortho mixtures (~15%). |

References

-

RSC Publishing. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.[4] Royal Society of Chemistry.

-

Kobayashi, S., et al. (1999). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions.[5] Journal of the American Chemical Society.[6]

-

Master Organic Chemistry. (2018). Friedel-Crafts Alkylation Mechanism and Limitations.[2][3][6][7][8][9]

-

National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[10]

Sources

- 1. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Alkylation Reaction Mechanism With Examples [chemistrylearner.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

catalytic synthesis of meta-isobutyl aryl trifluoromethyl ethers

Application Note: Catalytic Synthesis of meta-Isobutyl Aryl Trifluoromethyl Ethers

Executive Summary

The trifluoromethoxy (-OCF₃) group is a privileged motif in modern drug discovery, offering unique bioisosteric properties, enhanced metabolic stability, and increased lipophilicity compared to methoxy groups. However, the synthesis of sterically defined aryl trifluoromethyl ethers—specifically those bearing bulky alkyl groups like isobutyl at the meta position—remains a synthetic challenge. Traditional methods (e.g., chlorination/fluorination of anisoles) are harsh and incompatible with sensitive alkyl side chains.

This guide details a robust, Silver-Mediated Oxidative Cross-Coupling Protocol for the synthesis of meta-isobutyl aryl trifluoromethyl ethers. Unlike direct C–H functionalization strategies that often suffer from para-selectivity due to steric and electronic directing effects of the alkyl group, this protocol utilizes 3-isobutylphenol precursors to guarantee regiochemical purity. The method operates under mild conditions (room temperature) using stable trifluoromethylating agents (TMSCF₃), making it suitable for late-stage functionalization (LSF) in drug development.

Strategic Analysis: Synthetic Routes

To access the target scaffold 1-(isobutyl)-3-(trifluoromethoxy)benzene , we evaluated three primary methodologies.

| Methodology | Mechanism | Pros | Cons | Recommendation |

| Route A: Oxidative O-Trifluoromethylation | Ag-catalyzed coupling of Phenols + TMSCF₃ | Perfect Regocontrol (meta-defined by phenol); Mild conditions (RT). | Requires phenol precursor.[1] | PRIMARY PROTOCOL |

| Route B: C–H Trifluoromethoxylation | Redox-catalysis (e.g., Ngai Reagent) on Isobutylbenzene | High Atom Economy; Single step from arene. | Poor Regioselectivity (Favors para); Difficult separation of isomers. | Secondary/Exploratory |

| Route C: Deoxyfluorination | Xanthate formation -> Oxidative Fluorination | Low cost reagents (HF-Pyridine). | Harsh conditions; Incompatible with some sensitive groups. | Not Recommended |

Decision: Route A is selected for this protocol due to its superior reliability for meta-substitution patterns and broad functional group tolerance.

Detailed Protocol: Silver-Mediated O-Trifluoromethylation

This protocol is based on the oxidative cross-coupling methodology developed by Qing and co-workers , adapted for lipophilic substrates like isobutyl-substituted phenols.

Reaction Scheme

Substrate: 3-Isobutylphenol (CAS: 4167-74-2) Reagents: AgOTf (Catalyst), Selectfluor (Oxidant), TMSCF₃ (CF₃ Source), KF, 2-Fluoropyridine. Product: 1-Isobutyl-3-(trifluoromethoxy)benzene.

Materials & Equipment

-

Reaction Vessel: 20 mL oven-dried Schlenk tube or vial with Teflon-lined cap.

-

Solvent: Dichloromethane (DCM), anhydrous (degassed).

-

Reagents:

-

3-Isobutylphenol (1.0 equiv)

-

AgOTf (Silver Triflate) (0.2 equiv / 20 mol%)

-

Selectfluor (F-TEDA-BF₄) (2.0 equiv)

-

TMSCF₃ (Ruppert-Prakash Reagent) (2.0 equiv)

-

KF (Potassium Fluoride) (4.0 equiv)

-

2-Fluoropyridine (3.0 equiv)

-

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

In an argon-filled glovebox (or under rapid N₂ flow), charge the reaction tube with AgOTf (103 mg, 0.4 mmol), Selectfluor (1.42 g, 4.0 mmol), KF (465 mg, 8.0 mmol), and 3-isobutylphenol (300 mg, 2.0 mmol).

-

Note: The order of addition is critical to prevent premature decomposition of the oxidant.

-

-

Solvent & Ligand Addition:

-

Add anhydrous DCM (10 mL) via syringe.

-

Add 2-Fluoropyridine (515 µL, 6.0 mmol). This ligand stabilizes the Ag(III) intermediate.

-

Stir the suspension at room temperature (25 °C) for 5 minutes.

-

-

Trifluoromethylation Step:

-

Add TMSCF₃ (590 µL, 4.0 mmol) dropwise over 2 minutes.

-

Observation: The reaction mixture may darken or form a precipitate (AgCl/AgF byproducts).

-

Seal the tube and stir vigorously at room temperature for 12 hours .

-

-

Work-up:

-

Dilute the reaction mixture with DCM (20 mL).

-

Filter through a short pad of Celite to remove inorganic salts (Ag salts, KF).

-

Concentrate the filtrate under reduced pressure (Rotavap, <30 °C, as the product is volatile).

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: 100% Hexanes to 5% EtOAc/Hexanes gradient.

-

Target: The product is a colorless oil.

-

Expected Results & Data

| Parameter | Value | Notes |

| Yield | 72–85% | High yield due to electron-rich nature of alkyl-phenol. |

| Purity | >98% | Determined by GC-MS and ¹⁹F NMR. |

| ¹⁹F NMR | δ -58.0 ppm | Characteristic singlet for Ar-OCF₃. |

| Regioselectivity | >99:1 | Meta isomer exclusively (inherited from phenol). |

Mechanism & Visualization

The reaction proceeds via a Ag(I)/Ag(III) oxidative redox cycle . The key challenge is the formation of the high-energy Ag(III)-CF₃ species, which is facilitated by the oxidative power of Selectfluor.

Mechanism Description:

-

Oxidative Addition: Ag(I) is oxidized by Selectfluor to a cationic Ag(III)-F species.

-

Transmetallation: TMSCF₃ transfers the CF₃ group to Ag(III), forming a [L-Ag(III)(Ph)(CF3)] intermediate.

-

Reductive Elimination: The C-O bond is formed, releasing the aryl trifluoromethyl ether and regenerating Ag(I).

Figure 1: Catalytic cycle for the Silver-Mediated Oxidative Trifluoromethylation of Phenols.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Moisture in solvent/reagents. | TMSCF₃ is water-sensitive. Ensure DCM is freshly distilled or dried over molecular sieves. |

| Defluorination (Ar-OH recovery) | Incomplete oxidation of Ag. | Increase Selectfluor to 2.5 equiv. Ensure vigorous stirring. |

| Side Product: Ar-F | Direct fluorination by Selectfluor. | Add TMSCF₃ slowly after Selectfluor/Ag mixing. Ensure 2-Fluoropyridine is present to stabilize Ag-CF₃. |

| Product Volatility | Loss during evaporation. | The meta-isobutyl ether is volatile. Do not use high vacuum. Use a rotavap bath <30°C. |

References

-

Primary Protocol Source: Liu, J.-B.; Chen, C.; Chu, L.; Chen, Z.-H.; Xu, X.-H.; Qing, F.-L. "Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers."[2][3] Angew.[2][3][4][5][6] Chem. Int. Ed.2015 , 54, 11839–11842.[2][3][4][5] Link

-